molecular formula C6H3BrN2O4 B1378661 2-Bromo-3-nitropyridine-4-carboxylic acid CAS No. 1379308-71-0

2-Bromo-3-nitropyridine-4-carboxylic acid

Cat. No. B1378661
M. Wt: 247 g/mol
InChI Key: PCEFRLFLQALRPP-UHFFFAOYSA-N
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Description

2-Bromo-3-nitropyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1379308-71-0 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-nitropyridine-4-carboxylic acid is C6H3BrN2O4 . The InChI code is 1S/C6H3BrN2O4/c7-5-4 (9 (12)13)3 (6 (10)11)1-2-8-5/h1-2H, (H,10,11) .


Physical And Chemical Properties Analysis

2-Bromo-3-nitropyridine-4-carboxylic acid is a powder at room temperature .

Scientific Research Applications

  • Synthesis of 3-nitropyridine-2-carbonitrile and pyrrolo[3,2-b]pyridine

    • Field : Organic Chemistry
    • Application : 2-Bromo-3-nitropyridine is used in the synthesis of 3-nitropyridine-2-carbonitrile and pyrrolo[3,2-b]pyridine .
    • Method : The specific methods of synthesis are not provided in the source .
    • Results : The outcomes of these syntheses are not specified in the source .
  • Synthesis of 3-(hetero)arylated phenothiazines

    • Field : Organic Chemistry
    • Application : 2-Bromo-3-nitropyridine is used in the synthesis of 3-(hetero)arylated phenothiazines .
    • Method : The specific methods of synthesis are not provided in the source .
    • Results : The outcomes of these syntheses are not specified in the source .
  • Synthesis of 7-anilino-6-azaindole-1-benznesulfonamides

    • Field : Organic Chemistry
    • Application : 2-Bromo-3-nitropyridine is used in the synthesis of 7-anilino-6-azaindole-1-benznesulfonamides .
    • Method : The specific methods of synthesis are not provided in the source .
    • Results : The outcomes of these syntheses are not specified in the source .
  • Synthesis of Nitropyridines

    • Field : Organic Chemistry
    • Application : Nitropyridines, including 2-Bromo-3-nitropyridine-4-carboxylic acid, have been used in the synthesis of various compounds .
    • Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Synthesis of 2-Substituted-5-Nitro-Pyridines

    • Field : Organic Chemistry
    • Application : 2-Bromo-3-nitropyridine-4-carboxylic acid is used in the synthesis of a series of 2-substituted-5-nitro-pyridines .
    • Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Results : High regioselectivities and yields have been obtained to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Synthesis of Pyrazolo[3,4-b]quinolinones

    • Field : Organic Chemistry
    • Application : 2-Bromo-3-nitropyridine-4-carboxylic acid is used in the synthesis of pyrazolo[3,4-b]quinolinones .
    • Method : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
    • Results : The reaction proceeded through the carbocation intermediate and produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
  • Synthesis of 2-Substituted-5-Nitro-Pyridines

    • Field : Organic Chemistry
    • Application : 2-Bromo-3-nitropyridine-4-carboxylic acid is used in the synthesis of a series of 2-substituted-5-nitro-pyridines .
    • Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Results : High regioselectivities and yields have been obtained to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Synthesis of Imidazo[4,5-c]pyridines

    • Field : Organic Chemistry
    • Application : 2-Bromo-3-nitropyridine-4-carboxylic acid is used in the synthesis of imidazo[4,5-c]pyridines .
    • Method : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
    • Results : The outcomes of these syntheses are not specified in the source .

Safety And Hazards

The safety information for 2-Bromo-3-nitropyridine-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Relevant Papers The search results include references to peer-reviewed papers, technical documents, and similar products related to 2-Bromo-3-nitropyridine-4-carboxylic acid . These could be useful for further study and analysis.

properties

IUPAC Name

2-bromo-3-nitropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEFRLFLQALRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitropyridine-4-carboxylic acid

CAS RN

1379308-71-0
Record name 2-bromo-3-nitropyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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